N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
Description
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the thiazole ring in the structure of this compound contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C15H14FN3O4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H14FN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22) |
InChI Key |
RUFDLUUYTJDVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves several steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The reaction conditions typically include refluxing the mixture for several hours to yield the desired thiazole derivative. Industrial production methods may involve optimization of reaction conditions and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group contribute to its binding affinity to certain enzymes and receptors. The compound may inhibit the activity of specific enzymes involved in inflammatory pathways or interfere with the replication of viral particles . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be compared with other similar compounds, such as:
- N-(2-(4-fluorophenyl)-1-((propylamino)carbonyl)ethenyl)-4-methylbenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities. The presence of the glycylglycine moiety in this compound makes it unique and may contribute to its specific biological activities.
Biological Activity
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions within biological systems, leading to diverse pharmacological effects.
- Molecular Formula : C15H16F N3O2S
- Molecular Weight : 319.37 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)COC3=CC=C(C=C3)OC
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various molecular targets:
- Target Interactions : Thiazole compounds are known to engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors.
- Biochemical Pathways : These compounds can modulate pathways involved in inflammation, apoptosis, and cell proliferation.
Biological Activities
Research indicates that thiazole derivatives exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Antitumor | Induces apoptosis in cancer cell lines through cell cycle arrest mechanisms. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo. |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. |
| Analgesic | Exhibits pain-relieving properties in animal models. |
Case Studies and Research Findings
- Antitumor Activity : A study by Zhang et al. (2023) demonstrated that a related thiazole derivative significantly inhibited the growth of human leukemia cells by inducing G1 phase cell cycle arrest and promoting apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Anti-inflammatory Effects : In a model of acute inflammation, administration of thiazole derivatives resulted in a marked reduction in paw edema and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) .
- Neuroprotective Properties : Research conducted by Lee et al. (2024) indicated that thiazole derivatives could protect against neurotoxicity induced by glutamate in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .
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